molecular formula C9H7F3O2 B3335067 2,2-Difluoro-2-(3-fluoro-4-methylphenyl)acetic acid CAS No. 1027514-20-0

2,2-Difluoro-2-(3-fluoro-4-methylphenyl)acetic acid

Cat. No.: B3335067
CAS No.: 1027514-20-0
M. Wt: 204.15
InChI Key: LKVYRQAEUBCIDY-UHFFFAOYSA-N
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Description

2,2-Difluoro-2-(3-fluoro-4-methylphenyl)acetic acid is an organic compound with the molecular formula C9H7F3O2 It is characterized by the presence of two fluorine atoms attached to the same carbon atom, along with a fluorinated aromatic ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Difluoro-2-(3-fluoro-4-methylphenyl)acetic acid typically involves the introduction of fluorine atoms into the acetic acid framework. One common method is the reaction of 3-fluoro-4-methylbenzaldehyde with difluoromethyltriphenylphosphonium bromide under basic conditions to form the corresponding difluoromethylated intermediate. This intermediate is then oxidized to yield the desired acetic acid derivative.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity. The choice of solvents, catalysts, and reaction conditions is crucial to maximize efficiency and minimize waste.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the aromatic ring, leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl group, converting it to alcohols or other reduced forms.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) are employed under controlled conditions.

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

2,2-Difluoro-2-(3-fluoro-4-methylphenyl)acetic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.

    Biology: Investigated for its potential as a bioactive molecule with applications in drug discovery.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of anti-inflammatory and anticancer agents.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties due to the presence of fluorine atoms.

Mechanism of Action

The mechanism of action of 2,2-Difluoro-2-(3-fluoro-4-methylphenyl)acetic acid involves its interaction with specific molecular targets. The presence of fluorine atoms can enhance the compound’s binding affinity to enzymes or receptors, potentially inhibiting their activity. This can lead to various biological effects, such as anti-inflammatory or anticancer activity. The exact pathways and targets depend on the specific application and require further research to elucidate.

Comparison with Similar Compounds

  • 2,2-Difluoro-2-(4-trifluoromethoxyphenyl)acetic acid
  • Ethyl bromodifluoroacetate
  • Methyl 2,2-difluoro-2-(fluorosulfonyl)acetate

Comparison: 2,2-Difluoro-2-(3-fluoro-4-methylphenyl)acetic acid is unique due to the specific positioning of the fluorine atoms and the methyl group on the aromatic ring. This structural arrangement can influence its reactivity and interaction with biological targets, making it distinct from other similar compounds. The presence of multiple fluorine atoms also enhances its stability and lipophilicity, which can be advantageous in various applications.

Properties

IUPAC Name

2,2-difluoro-2-(3-fluoro-4-methylphenyl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F3O2/c1-5-2-3-6(4-7(5)10)9(11,12)8(13)14/h2-4H,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKVYRQAEUBCIDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(C(=O)O)(F)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201265114
Record name α,α,3-Trifluoro-4-methylbenzeneacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201265114
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1027514-20-0
Record name α,α,3-Trifluoro-4-methylbenzeneacetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1027514-20-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name α,α,3-Trifluoro-4-methylbenzeneacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201265114
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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